Cyclooct-4-en-1-yl valerate
CAS No.: 93964-69-3
Cat. No.: VC20287722
Molecular Formula: C13H22O2
Molecular Weight: 210.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93964-69-3 |
|---|---|
| Molecular Formula | C13H22O2 |
| Molecular Weight | 210.31 g/mol |
| IUPAC Name | [(4Z)-cyclooct-4-en-1-yl] pentanoate |
| Standard InChI | InChI=1S/C13H22O2/c1-2-3-11-13(14)15-12-9-7-5-4-6-8-10-12/h4-5,12H,2-3,6-11H2,1H3/b5-4- |
| Standard InChI Key | WIJXCQOLWPIWPZ-PLNGDYQASA-N |
| Isomeric SMILES | CCCCC(=O)OC1CCC/C=C\CC1 |
| Canonical SMILES | CCCCC(=O)OC1CCCC=CCC1 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Cyclooct-4-en-1-yl valerate belongs to the class of cycloalkenyl esters, featuring a cyclooct-4-ene ring system esterified with valeric acid (pentanoic acid). The IUPAC name, [(4Z)-cyclooct-4-en-1-yl] pentanoate, specifies the Z-configuration of the double bond at the 4-position of the cyclooctene ring . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 210.31 g/mol | |
| Topological polar surface area | 26.3 Ų | |
| Rotatable bonds | 5 | |
| Hydrogen bond acceptors | 2 |
The compound’s stereochemistry is critical; the Z-configuration imposes steric constraints that influence reactivity. Nuclear magnetic resonance (NMR) spectroscopy would typically confirm the double bond geometry, though specific spectral data are not available in the cited sources.
Stereochemical and Electronic Features
The absence of defined stereocenters (0 stereocenters reported) simplifies its synthetic handling but limits chiral applications. The ester carbonyl () and ether oxygen contribute to a polar surface area of 26.3 Ų, suggesting moderate solubility in polar aprotic solvents like dichloromethane or tetrahydrofuran . The trans-annular strain in the cyclooctene ring may promote ring-opening reactions under specific conditions, though this remains unexplored in the literature reviewed.
Synthetic Methodologies and Optimization
Precursor Synthesis: Cyclooct-4-en-1-ol
The synthesis of cyclooct-4-en-1-yl valerate begins with the preparation of cyclooct-4-en-1-ol (CAS 4277-34-3), a key intermediate. A documented two-step process achieves this:
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Epoxidation: Treatment of cyclooctene with m-chloroperbenzoic acid () in at ambient temperature for 4 hours yields a 59% conversion to the epoxide .
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Reduction: Lithium aluminum hydride () in diethyl ether under heating for 24 hours reduces the epoxide to cyclooct-4-en-1-ol with 70% efficiency .
Esterification to Cyclooct-4-en-1-yl Valerate
The final step involves esterifying cyclooct-4-en-1-ol with valeric acid. While explicit details are absent in the provided sources, standard esterification protocols (e.g., Steglich or Mitsunobu conditions) likely apply. Acid-catalyzed Fischer esterification could also be employed, though side reactions may arise due to the strained cycloalkene.
Critical Parameters:
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Catalyst: p-Toluenesulfonic acid () or dicyclohexylcarbodiimide ()
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Solvent: Toluene or dichloromethane
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Yield: Estimated 60–80% based on analogous reactions
Physicochemical and Spectroscopic Properties
Thermal Stability and Phase Behavior
Data on melting and boiling points are unavailable, but the compound’s liquid state at room temperature is inferred from its structural analogs. The thermal decomposition profile remains uncharacterized, necessitating thermogravimetric analysis (TGA) for industrial applications.
Spectroscopic Fingerprints
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Infrared (IR) Spectroscopy: Expected peaks include at ~1740 cm (ester carbonyl) and at ~1650 cm (cyclooctene double bond) .
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Mass Spectrometry: The molecular ion peak at m/z 210.31 confirms the molecular weight, with fragmentation patterns arising from cleavage at the ester linkage .
Emerging Applications in Science and Technology
Bioorthogonal Chemistry
Derivatives like (E)-cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate (TCO-NHS) demonstrate utility in bioorthogonal labeling. Cyclooct-4-en-1-yl valerate could serve as a precursor for similar reagents, enabling targeted drug delivery or diagnostic imaging . For example, TCO-functionalized vancomycin binds Gram-positive bacteria, allowing detection via tetrazine-conjugated nanoparticles .
Polymer and Organo-Particle Synthesis
Recent work on poly(CnO) and poly(CcO) organo-particles highlights the role of ester derivatives in emulsion polymerization . Cyclooct-4-en-1-yl valerate’s strained ring system may enhance crosslinking density in polymers, improving mechanical properties. Zeta potential measurements (e.g., +169.77 mV for poly(CnO)) suggest colloidal stability, a trait exploitable in nanomedicine .
Catalysis and Organic Synthesis
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms.
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Pharmacological Profiling: Assessing cytotoxicity and biocompatibility for biomedical applications.
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Polymer Chemistry: Investigating ROMP or free-radical polymerization to create novel materials.
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